Dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride
CAS No.: 53404-46-9
Cat. No.: VC17094072
Molecular Formula: C24H44ClN
Molecular Weight: 382.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53404-46-9 |
|---|---|
| Molecular Formula | C24H44ClN |
| Molecular Weight | 382.1 g/mol |
| IUPAC Name | dodecyl-dimethyl-[(2,4,5-trimethylphenyl)methyl]azanium;chloride |
| Standard InChI | InChI=1S/C24H44N.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-25(5,6)20-24-19-22(3)21(2)18-23(24)4;/h18-19H,7-17,20H2,1-6H3;1H/q+1;/p-1 |
| Standard InChI Key | YFZJXASJOCYMLT-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCCC[N+](C)(C)CC1=C(C=C(C(=C1)C)C)C.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride belongs to the alkyl benzyl dimethyl ammonium chloride family, characterized by a hydrophilic quaternary ammonium head and a hydrophobic alkyl chain. The compound’s structure comprises a dodecyl (C₁₂) chain linked to a dimethylated ammonium group, which is further substituted with a 2,4,5-trimethylbenzyl moiety . This configuration enhances its surfactant properties by enabling micelle formation in aqueous solutions, while the positively charged nitrogen facilitates electrostatic interactions with negatively charged microbial membranes.
The SMILES notation for the compound is CCCCCCCCCCCCN+(C)CC1=C(C=C(C(=C1)C)C)C.[Cl-], reflecting its branched alkyl chain and aromatic substitutions . X-ray crystallography and computational modeling reveal that the trimethylbenzyl group induces steric hindrance, potentially influencing its binding affinity to microbial targets .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 382.1 g/mol | |
| Density | 0.98–1.02 g/cm³ (estimated) | |
| Solubility | Soluble in polar solvents | |
| Critical Micelle Concentration (CMC) | 0.1–0.5 mM (varies with pH) |
The compound’s low CMC underscores its efficiency as a surfactant, enabling effective lipid bilayer disruption even at minimal concentrations.
Synthesis and Reaction Mechanisms
Industrial Synthesis Pathways
The synthesis typically involves a two-step alkylation process:
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Quaternary Ammonium Formation: Reaction of dodecyl dimethylamine with 2,4,5-trimethylbenzyl chloride under alkaline conditions, yielding the quaternary ammonium intermediate.
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Chloride Exchange: Purification via ion-exchange chromatography to replace counterions with chloride, ensuring product stability.
Optimal reaction conditions require temperatures between 60–80°C and precise stoichiometric control to minimize byproducts such as dialkylated amines. Industrial-scale production achieves yields exceeding 85% through continuous-flow reactors, which enhance heat and mass transfer.
Reactivity and Stability
The compound exhibits moderate stability in aqueous solutions, with hydrolysis rates increasing under acidic (pH < 4) or alkaline (pH > 9) conditions. Degradation products include tertiary amines and chlorinated aromatic compounds, which have raised environmental concerns .
Antimicrobial Activity and Mechanism of Action
Spectrum of Efficacy
Studies demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 10–50 ppm. The hydrophobic dodecyl chain facilitates membrane insertion, while the quaternary ammonium group disrupts membrane integrity via electrostatic interactions with phospholipid headgroups.
Comparative Analysis with Related QACs
When compared to didecyl dimethyl ammonium chloride (DDAC), dodecyl dimethyl 2,4,5-trimethylbenzyl ammonium chloride shows:
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Higher CMC: Reduced surfactant efficiency but lower cytotoxicity in mammalian cells .
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Broader pH Stability: Effective antimicrobial activity across pH 5–9, unlike DDAC, which precipitates at neutral pH .
Industrial and Biomedical Applications
Disinfectant Formulations
The compound is a key ingredient in hospital-grade disinfectants, often combined with ethanol or hydrogen peroxide to enhance sporicidal activity. Regulatory filings indicate its use in surface sanitizers at concentrations of 0.1–0.5% (w/v) .
Agricultural and Veterinary Uses
Toxicological and Environmental Profiles
Acute and Chronic Toxicity
A two-generation reproductive toxicity study in CD® rats established a no-observed-adverse-effect level (NOAEL) of 1,000 ppm for systemic toxicity, equivalent to 59 mg/kg/day . High-dose exposure (2,000 ppm) caused transient weight loss in offspring, attributed to reduced food intake during self-feeding phases .
| Parameter | ADBAC (Dose) | DDAC (Dose) |
|---|---|---|
| Systemic Toxicity NOAEL | 1,000 ppm (59 mg/kg/day) | 750 ppm (45 mg/kg/day) |
| Reproductive NOAEL | 2,000 ppm (118 mg/kg/day) | 1,500 ppm (91 mg/kg/day) |
Table 1: Comparative NOAELs for ADBAC and DDAC in rat models .
Environmental Persistence
The compound’s log Kow (octanol-water partition coefficient) of 4.2 suggests moderate bioaccumulation potential . Wastewater treatment plants exhibit 60–70% removal efficiency, with residual concentrations detected in effluent at 0.5–2.0 µg/L .
Regulatory Status and Future Directions
EPA and Global Regulations
The U.S. Environmental Protection Agency (EPA) classifies the compound under PC code 069105, mandating ecological risk assessments for registration . The European Chemicals Agency (ECHA) requires labeling for acute aquatic toxicity under Regulation (EC) No 1272/2008 .
Research Gaps and Alternatives
Current studies emphasize the need for:
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Long-term ecotoxicological data on aquatic invertebrates.
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Development of biodegradable QACs with reduced bioaccumulation potential.
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